Methyl 3,4,4-trimethylocta-5,7-dienoate
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Overview
Description
Methyl 3,4,4-trimethylocta-5,7-dienoate is an organic compound with the molecular formula C12H20O2. It is a methyl ester derivative of 3,4,4-trimethylocta-5,7-dienoic acid. This compound is of interest due to its unique structure, which includes a conjugated diene system and multiple methyl groups, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,4-trimethylocta-5,7-dienoate typically involves the esterification of 3,4,4-trimethylocta-5,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,4-trimethylocta-5,7-dienoate can undergo various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents, varying temperatures
Products: Carboxylic acids, ketones
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Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, low temperatures
Products: Alcohols
-
Substitution:
Reagents: Halogens, nucleophiles
Conditions: Organic solvents, room temperature or elevated temperatures
Products: Halogenated derivatives, substituted esters
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Scientific Research Applications
Methyl 3,4,4-trimethylocta-5,7-dienoate has several applications in scientific research, including:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for pharmaceuticals and agrochemicals.
-
Biological Studies:
- Investigated for its potential biological activity and interactions with enzymes.
- Used in the study of metabolic pathways and enzyme kinetics.
-
Industrial Applications:
- Employed in the production of specialty chemicals and materials.
- Utilized in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism of action of Methyl 3,4,4-trimethylocta-5,7-dienoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Methyl 3,4,4-trimethylocta-5,7-dienoate can be compared with other similar compounds, such as:
-
Methyl 3,4,4-trimethylhex-5-enoate:
- Similar structure but lacks the conjugated diene system.
- Different reactivity and applications.
-
Methyl 3,4,4-trimethylhept-5,7-dienoate:
- Similar structure with an additional carbon in the chain.
- Slightly different physical and chemical properties.
-
Methyl 3,4,4-trimethylpent-5-enoate:
- Shorter carbon chain and different reactivity.
- Used in different synthetic applications.
The uniqueness of this compound lies in its conjugated diene system and multiple methyl groups, which confer specific reactivity and make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
192752-66-2 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl 3,4,4-trimethylocta-5,7-dienoate |
InChI |
InChI=1S/C12H20O2/c1-6-7-8-12(3,4)10(2)9-11(13)14-5/h6-8,10H,1,9H2,2-5H3 |
InChI Key |
PSVBRJFDJPQALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C(C)(C)C=CC=C |
Origin of Product |
United States |
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